molecular formula C24H28N2O B14628078 4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 57751-99-2

4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)

Cat. No.: B14628078
CAS No.: 57751-99-2
M. Wt: 360.5 g/mol
InChI Key: HMXRADGNGNCJLA-UHFFFAOYSA-N
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Description

4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound known for its applications in various fields, including dye manufacturing and analytical chemistry. This compound is characterized by its complex molecular structure, which includes methoxyphenyl and dimethylaniline groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of Schiff bases using sodium borohydride, which is a selective reducing agent .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It can act as a reducing agent, participating in redox reactions. The pathways involved include the reduction of Schiff bases and the formation of secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its methoxyphenyl group differentiates it from other similar compounds, providing unique applications in dye synthesis and analytical chemistry .

Properties

CAS No.

57751-99-2

Molecular Formula

C24H28N2O

Molecular Weight

360.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(3-methoxyphenyl)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C24H28N2O/c1-25(2)21-13-9-18(10-14-21)24(20-7-6-8-23(17-20)27-5)19-11-15-22(16-12-19)26(3)4/h6-17,24H,1-5H3

InChI Key

HMXRADGNGNCJLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)OC

Origin of Product

United States

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